2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene
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Overview
Description
2-({[3,4-Dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene is a compound known for its unique molecular structure, which incorporates elements of both naphthalene and thiophene. These features make it an area of interest in various scientific fields, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene involves multiple steps starting from basic organic building blocks. Typically, the naphthalene and thiophene structures are prepared separately through standard organic reactions, including halogenation, substitution, and condensation reactions. The final step often involves the coupling of the two moieties under specific conditions that may include the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis technologies to minimize human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene moiety is prone to oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: : The naphthalene part of the molecule can undergo reduction reactions, typically using reagents like hydrogen or metal hydrides.
Substitution: : Both the thiophene and naphthalene components can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, ozone.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens, organometallic compounds.
Major Products
Depending on the reaction conditions and reagents, the major products can vary. For instance, oxidation of the thiophene part could yield thiophene sulfoxide, while reduction of naphthalene might produce 1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
Chemistry
In organic chemistry, 2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene is used as an intermediate in the synthesis of more complex molecules. Its structure allows it to participate in various types of chemical reactions, making it a versatile building block.
Biology
In biological research, derivatives of this compound are explored for their potential pharmaceutical properties. The naphthalene and thiophene cores are common in many bioactive molecules, suggesting that compounds containing these structures may have therapeutic potential.
Medicine
Studies have investigated the use of this compound in the development of new drugs, particularly those targeting inflammatory and neurological pathways. Its unique structure allows it to interact with biological targets in a specific manner, potentially leading to new treatments.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their electrical conductivity or thermal stability.
Mechanism of Action
The mechanism of action for 2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modifying their activity. For example, it could inhibit a key enzyme involved in an inflammatory pathway, thus reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: : These compounds share the naphthalene structure and may have similar properties but lack the thiophene moiety.
Thiophene derivatives: : These contain the thiophene structure and may engage in similar reactions but do not include the naphthalene component.
Uniqueness
What sets 2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene apart is the combination of naphthalene and thiophene structures within a single molecule. This dual nature allows it to participate in a broader range of chemical reactions and makes it a valuable compound in both synthetic and applied chemistry.
Properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15(14-9-4-10-19-14)18-16-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,4-5,7,9-10H,3,6,8H2/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJFSGBZCSPKRN-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOC(=O)C3=CC=CS3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC=CS3)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820375 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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